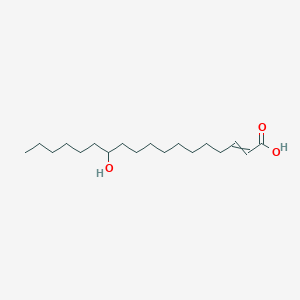

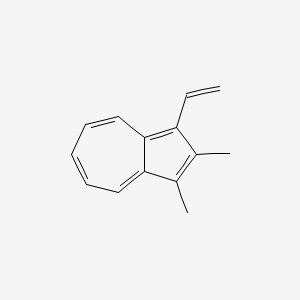

12-Hydroxyoctadec-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

12-Hydroxyoctadec-2-enoic acid, also known as ricinoleic acid, is a hydroxy fatty acid. It is an unsaturated omega-9 fatty acid and a major component of the seed oil obtained from the castor plant (Ricinus communis). This compound is also found in the sclerotium of ergot (Claviceps purpurea) and has various industrial and medicinal applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Dehydration of Ricinoleic Acid: One method involves the dehydration of ricinoleic acid using imidazole salts.

NaH-Promoted Reaction: Another method is the NaH-promoted reaction of ricinoleic acid methyl ester with methyl iodide (MeI) catalyzed by lipase P.

Macrocyclization: Macrocyclization of racemic 12-hydroxyoctadec-9Z-enoic acid.

Hypervalent Iodine Reaction: Reaction with hypervalent iodine (III).

Industrial Production Methods:

Saponification or Fractional Distillation: Ricinoleic acid is manufactured for industrial purposes by saponification or fractional distillation of hydrolyzed castor oil.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Ricinoleic acid can undergo oxidation reactions.

Reduction: It can also be reduced under specific conditions.

Substitution: Substitution reactions are common, especially in the presence of specific reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents such as sodium hydroxide (NaOH) and sulfuric acid (H2SO4) are often employed.

Major Products:

Oxidation: Produces various oxidized derivatives.

Reduction: Yields reduced forms of the compound.

Substitution: Results in substituted fatty acid derivatives.

Applications De Recherche Scientifique

Chemistry:

Polymer Synthesis: Used to prepare biodegradable polyanhydrides and polyesters for drug delivery systems.

Biology:

Biocompatibility Studies: Comprehensive studies have demonstrated the biocompatibility and biodegradability of its derivatives.

Medicine:

Drug Delivery: Polyanhydrides of ricinoleic acid are used as agents to deliver drugs to specific targets.

Industry:

Personal Care Products: The zinc salt of ricinoleic acid is used in personal care products such as deodorants.

Mécanisme D'action

Ricinoleic acid exerts its effects through various molecular targets and pathways:

Cannabinoid Receptors: It interacts with cannabinoid receptor 1 and cannabinoid receptor 2 in humans.

Transient Receptor Potential Channels: It also affects transient receptor potential cation channel subfamily V member 1.

Comparaison Avec Des Composés Similaires

Lesquerolic Acid: Similar to ricinoleic acid but with an additional -CH2-CH2- group inserted between the carboxyl group and the double bond.

Polyglycerol Polyricinoleate: A polymer of glycerol with ricinoleic acid side chains, used as an emulsifier in chocolate.

Ricinelaidic Acid: The trans isomer of ricinoleic acid.

Ricinolein: The triglyceride of ricinoleic acid.

Sodium Ricinoleate: The sodium salt of ricinoleic acid.

Undecylenic Acid: A product of pyrolysis of ricinoleic acid.

Uniqueness:

Hydroxy Group: The presence of a hydroxy group at the 12th position makes it unique among fatty acids.

Industrial Versatility: Its wide range of applications in various industries, from personal care to pharmaceuticals, highlights its versatility.

Propriétés

Numéro CAS |

131907-46-5 |

|---|---|

Formule moléculaire |

C18H34O3 |

Poids moléculaire |

298.5 g/mol |

Nom IUPAC |

12-hydroxyoctadec-2-enoic acid |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h13,16-17,19H,2-12,14-15H2,1H3,(H,20,21) |

Clé InChI |

YQXHKIKYTYUEJU-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCC(CCCCCCCCC=CC(=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)

![2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14281693.png)

![4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one](/img/structure/B14281701.png)

![1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione](/img/structure/B14281709.png)

![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)

![2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole](/img/structure/B14281745.png)